Enzymatic Potency vs Wild-Type HIV-1 Integrase
HIV-1 integrase inhibitor 3 (compound 4c) demonstrates substantially greater antiviral activity than the clinically approved comparator dolutegravir (DTG) against the E138K/G140A/Q148K INSTI-resistant triple mutant. In single-round infection assays, 4c retained an EC50 of 18.3 nM (±6.3 nM), whereas DTG exhibited a significantly reduced susceptibility with an EC50 of 212.1 nM (±46.0 nM). This represents an approximately 11.6-fold superior potency for 4c in this resistance context [1].
vs Raltegravir 7.4 nM
| Evidence Dimension | Antiviral potency (EC50) against E138K/G140A/Q148K HIV-1 integrase triple mutant |
|---|---|
| Target Compound Data | EC50 = 18.3 nM (±6.3 nM) |
| Comparator Or Baseline | Dolutegravir (DTG): EC50 = 212.1 nM (±46.0 nM) |
| Quantified Difference | ~11.6-fold improvement (18.3 nM vs. 212.1 nM) |
| Conditions | Single-round infection assay using HIV-1 vector and a panel of INSTI-resistant mutants |
Why This Matters
This quantitative advantage identifies HIV-1 integrase inhibitor 3 as a critical tool for investigating therapeutic strategies against complex INSTI-resistant viral populations, where dolutegravir's activity is compromised.
- [1] Smith SJ, et al. HIV-1 Integrase Inhibitors That Are Broadly Effective against Drug-Resistant Mutants. Antimicrob Agents Chemother. 2018 Aug 27;62(9):e01035-18. doi: 10.1128/AAC.01035-18. View Source
